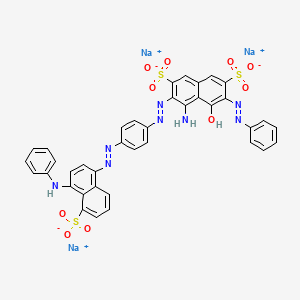

Trisodium 4-amino-5-hydroxy-3-((4-((4-(phenylamino)-5-sulphonato-1-naphthyl)azo)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate

説明

Trisodium 4-amino-5-hydroxy-3-((4-((4-(phenylamino)-5-sulphonato-1-naphthyl)azo)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate is a highly complex polyazo naphthalene derivative functionalized with sulphonate groups, amino, hydroxy, and phenylazo substituents. Its structure features multiple azo (-N=N-) linkages, which are characteristic of synthetic dyes, particularly those used in textiles, biological staining, or specialized optical applications. The trisodium salt configuration enhances water solubility due to the anionic sulphonate groups (-SO₃⁻Na⁺), making it suitable for aqueous-based industrial processes .

特性

CAS番号 |

68155-61-3 |

|---|---|

分子式 |

C38H25N8Na3O10S3 |

分子量 |

918.8 g/mol |

IUPAC名 |

trisodium;4-amino-3-[[4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C38H28N8O10S3.3Na/c39-35-33-22(21-32(59(54,55)56)37(38(33)47)46-42-24-10-5-2-6-11-24)20-31(58(51,52)53)36(35)45-43-26-16-14-25(15-17-26)41-44-28-18-19-29(40-23-8-3-1-4-9-23)34-27(28)12-7-13-30(34)57(48,49)50;;;/h1-21,40,47H,39H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChIキー |

QAWLEODSWNERLS-UHFFFAOYSA-K |

正規SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity distinguishes it from simpler azo dyes. Below is a comparative analysis with key analogs:

Spectral and Solubility Properties

- Electronic Absorption : The trisodium compound’s three azo groups and extended conjugation system likely result in absorption in the visible spectrum (400–700 nm), comparable to the bis-azo analog in . However, the nitro-substituted compound (CAS 70210-24-1) exhibits a red shift due to stronger electron-withdrawing effects .

- Solubility : The trisodium form offers superior water solubility compared to disodium salts (e.g., CAS 3963-80-2) and free acids (), critical for dye formulation in aqueous media .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Trisodium 4-amino-5-hydroxy-3-((4-((4-(phenylamino)-5-sulphonato-1-naphthyl)azo)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate, and how do substitution patterns influence its properties?

- Methodological Answer : Synthesis typically involves diazo coupling reactions between aromatic amines and naphthalene sulfonate derivatives. The substitution pattern (e.g., position of amino, hydroxy, and sulphonate groups) dictates solubility, stability, and chromophoric properties. For instance, the presence of dual naphthalene rings and multiple azo bonds enhances conjugation, affecting UV-Vis absorption . Experimental design should prioritize controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions. Characterization via HPLC and NMR is critical to verify regioselectivity .

Q. How is this compound characterized in terms of purity and structural integrity for research applications?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 400–600 nm) to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to confirm substitution patterns, particularly the positions of amino and azo groups.

- Mass Spectrometry (MS) for molecular weight validation, noting the trisodium form (M + 3Na⁺ adducts).

- FT-IR to identify functional groups (e.g., -SO₃⁻ stretches at 1040–1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for azo coupling, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches and machine learning to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Molecular dynamics simulations can model solubility behavior in aqueous vs. organic matrices, aiding in solvent system design .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

- Methodological Answer : Contradictions often arise from pH-dependent sulfonate group ionization. Systematic studies should:

- Use potentiometric titration to determine pKa values of functional groups.

- Employ dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers.

- Cross-validate results with X-ray crystallography (if crystallizable) to correlate solid-state structure with solution behavior .

Q. What are the challenges in leveraging this compound’s optical properties for in vivo biological imaging?

- Methodological Answer : While its strong absorbance/fluorescence makes it a candidate for imaging, limitations include:

- Photobleaching : Mitigate via encapsulation in polymeric nanoparticles (e.g., PLGA) to reduce oxidative degradation.

- Toxicity : Screen cell viability (MTT assays) at varying concentrations (1–100 µM).

- Non-specific binding : Modify surface charge (e.g., PEGylation) to minimize interactions with serum proteins .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence its performance in dye-sensitized solar cells (DSSCs)?

- Methodological Answer :

- Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance at TiO₂ interfaces.

- UV-Vis-NIR spectroscopy evaluates light-harvesting efficiency (LHE) correlated with π-π stacking density.

- Compare with analogues (e.g., disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate) to isolate substituent effects on photovoltaic output .

Data Analysis and Experimental Design

Q. How to design experiments to probe the compound’s role in catalytic systems (e.g., photocatalysis)?

- Methodological Answer :

- Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes.

- Pair with electron paramagnetic resonance (EPR) to detect radical intermediates under UV irradiation.

- Optimize catalyst loading (0.1–1.0 wt%) in composite materials (e.g., TiO₂/graphene) to enhance charge separation .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。